molecular formula C17H26BrN3O2 B11770808 tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-05-5

tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11770808
CAS No.: 886365-05-5
M. Wt: 384.3 g/mol
InChI Key: GWDHQNZKRBNVSU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a 3-bromophenyl and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the 3-bromophenyl group and the aminoethyl group. The final step involves the protection of the amino group with a tert-butyl carbamate group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium for coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the bromophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (3-bromopropyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (1-(2-amino-1-phenylethyl)pyrrolidin-3-yl)carbamate

Uniqueness: The presence of the 3-bromophenyl group in tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

886365-05-5

Molecular Formula

C17H26BrN3O2

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(3-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22)

InChI Key

GWDHQNZKRBNVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Br

Origin of Product

United States

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